molecular formula C24H44IN B14671661 3-Methyl-1-octadecylpyridin-1-ium iodide CAS No. 47461-28-9

3-Methyl-1-octadecylpyridin-1-ium iodide

Cat. No.: B14671661
CAS No.: 47461-28-9
M. Wt: 473.5 g/mol
InChI Key: GTWIDSDNTKORFG-UHFFFAOYSA-M
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Description

3-Methyl-1-octadecylpyridin-1-ium iodide is a quaternary ammonium compound with the chemical formula C24H44IN It is a derivative of pyridine, where the nitrogen atom is bonded to a methyl group and an octadecyl chain, forming a positively charged pyridinium ion The iodide ion serves as the counterion to balance the charge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-octadecylpyridin-1-ium iodide typically involves the quaternization of 3-methylpyridine with 1-iodooctadecane. The reaction is carried out in an organic solvent such as acetonitrile or tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:

3-Methylpyridine+1-Iodooctadecane3-Methyl-1-octadecylpyridin-1-ium iodide\text{3-Methylpyridine} + \text{1-Iodooctadecane} \rightarrow \text{this compound} 3-Methylpyridine+1-Iodooctadecane→3-Methyl-1-octadecylpyridin-1-ium iodide

The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and temperature control ensures consistent product quality and yield. The purification process may involve multiple recrystallization steps or the use of chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-octadecylpyridin-1-ium iodide can undergo various chemical reactions, including:

    Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of 3-Methyl-1-octadecylpyridin-1-ium chloride, bromide, or hydroxide.

    Oxidation: Formation of 3-Methyl-1-octadecylpyridin-1-ium N-oxide.

    Reduction: Formation of secondary or tertiary amines depending on the reducing conditions.

Scientific Research Applications

3-Methyl-1-octadecylpyridin-1-ium iodide has several scientific research applications, including:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between hydrophilic and hydrophobic reactants.

    Biology: Investigated for its antimicrobial properties and potential use as a disinfectant or preservative.

    Medicine: Explored for its potential as a drug delivery agent due to its ability to interact with biological membranes.

    Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Methyl-1-octadecylpyridin-1-ium iodide involves its interaction with biological membranes and proteins. The long hydrophobic octadecyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The positively charged pyridinium ion can also interact with negatively charged cellular components, further enhancing its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyridin-1-ium chloride: A simpler quaternary ammonium compound with a shorter alkyl chain.

    3-Carboxy-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyridin-1-ium iodide: A structurally related compound with different functional groups.

Uniqueness

3-Methyl-1-octadecylpyridin-1-ium iodide is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly effective as a phase transfer catalyst and antimicrobial agent compared to other pyridinium compounds with shorter alkyl chains or different functional groups.

Properties

CAS No.

47461-28-9

Molecular Formula

C24H44IN

Molecular Weight

473.5 g/mol

IUPAC Name

3-methyl-1-octadecylpyridin-1-ium;iodide

InChI

InChI=1S/C24H44N.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-25-22-19-20-24(2)23-25;/h19-20,22-23H,3-18,21H2,1-2H3;1H/q+1;/p-1

InChI Key

GTWIDSDNTKORFG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C.[I-]

Origin of Product

United States

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